molecular formula C14H10Br2O B15209913 Dibenzofuran, 4,6-bis(bromomethyl)- CAS No. 170797-83-8

Dibenzofuran, 4,6-bis(bromomethyl)-

Cat. No.: B15209913
CAS No.: 170797-83-8
M. Wt: 354.04 g/mol
InChI Key: GGSQCXQNHIDQEA-UHFFFAOYSA-N
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Description

4,6-Bis(bromomethyl)dibenzo[b,d]furan (compound 10 in ) is a brominated derivative of dibenzofuran, a heterocyclic aromatic compound. Its structure features bromomethyl (-CH₂Br) groups at the 4- and 6-positions of the dibenzofuran core. This compound is synthesized via bromination of 3,7-dibromo-4,6-dimethyldibenzo[b,d]furan (compound 9) using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (). The bromomethyl groups render it highly reactive, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or further functionalization. Its structure is confirmed via NMR and GC-MS analysis ().

Properties

CAS No.

170797-83-8

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

IUPAC Name

4,6-bis(bromomethyl)dibenzofuran

InChI

InChI=1S/C14H10Br2O/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6H,7-8H2

InChI Key

GGSQCXQNHIDQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-bis(bromomethyl)dibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The dibenzofuran undergoes bromination at the 4 and 6 positions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 4,6-bis(bromomethyl)dibenzo[b,d]furan are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(bromomethyl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups at the bromomethyl positions.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes, carboxylic acids, or ketones.

    Reduction: The major product is dibenzofuran with methyl groups at the 4 and 6 positions.

Scientific Research Applications

4,6-Bis(bromomethyl)dibenzo[b,d]furan has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of novel materials, including polymers and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of biologically active compounds.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4,6-bis(bromomethyl)dibenzo[b,d]furan depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with enzymes or proteins, potentially inhibiting their activity by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibenzofuran Derivatives

Below is a detailed comparison of 4,6-bis(bromomethyl)dibenzofuran with analogous compounds, focusing on substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Synthesis Route Key Applications/Properties Reference ID
4,6-Bis(bromomethyl)dibenzofuran 4,6-(CH₂Br) Bromination of 4,6-dimethyldibenzofuran (compound 9) with NBS/CCl₄ Reactive intermediate for further alkylation or cross-coupling; high bromine mobility
3,7-Dibromo-4,6-dimethyldibenzofuran (compound 9) 4,6-(CH₃), 3,7-Br Bromination of 4,6-dimethyldibenzofuran (compound 8) with Br₂ Precursor to 4,6-bis(bromomethyl)dibenzofuran; stable halogenated intermediate
4,6-Bis(diisopropylphosphine)dibenzofuran (dbf(PiPr₂)₂) 4,6-(P(iPr)₂) Reduction of bis-phosphine systems with carbenes Ligand for osmium complexes; activates H₂ in catalytic hydrogenation
4,6-Bis(diphenylphosphoryl)dibenzofuran (DBFDPO) 4,6-(POPh₂) Suzuki coupling or direct phosphorylation Host material in OLEDs; high thermal stability (Tg = 191°C), efficient electron transport
DBFOX/PH 4,6-Oxazoline chiral ligands Multi-step synthesis involving dibenzofuran and oxazoline precursors Chiral ligand in asymmetric catalysis; induces enantioselectivity in cyclopropanations
4,6-Bis(diphenylphosphino)dibenzofuran (BDFDPO) 4,6-(PPh₂) Lithiation followed by phosphine introduction Luminescent Mn(II) complexes for OLEDs; stabilizes high triplet states (T₁ = 3.16 eV)

Electronic and Material Properties

  • OLED Host Materials : DBFDPO () and BDFDPO () demonstrate superior electron transport and thermal stability compared to 4,6-bis(bromomethyl)dibenzofuran. The phosphoryl/phosphine groups in these derivatives lower singlet-state energy levels (3.63 eV for DBFDPO) while maintaining high triplet states (3.16 eV), ideal for blue-green electrophosphorescence. Bromomethyl groups lack such electronic tuning.
  • Bite Angle Effects: Phosphine-substituted dibenzofurans (e.g., 4,6-bis(phosphinidene)dibenzofuran in ) exhibit wide bite angles (5.674 Å for 1c), influencing catalytic selectivity in cross-coupling reactions. Bromomethyl derivatives cannot mimic this geometric control.

Thermal and Morphological Stability

  • DBFDPO’s symmetric disubstitution confers a glass transition temperature (Tg) of 191°C (), far exceeding the thermal limits of 4,6-bis(bromomethyl)dibenzofuran.

Biological Activity

Dibenzofuran, 4,6-bis(bromomethyl)- is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Dibenzofuran, 4,6-bis(bromomethyl)- features a dibenzofuran backbone with bromomethyl substituents at the 4 and 6 positions. The presence of bromine atoms can enhance the compound's reactivity and influence its biological interactions.

Antimicrobial Activity

Research indicates that dibenzofuran derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By interfering with these enzymes, the compound prevents bacterial cell division and growth.

Cytotoxicity Studies

Cytotoxic assays have shown that dibenzofuran derivatives can induce apoptosis in cancer cell lines. Studies have demonstrated that these compounds can effectively reduce cell viability in several cancer types.

  • Case Study : A study published in Molecules highlighted the cytotoxic effects of dibenzofuran derivatives on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .

Data Tables

Biological Activity Efficacy Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cells

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dibenzofuran derivatives. Modifications to the dibenzofuran core can lead to enhanced biological activities. For instance:

  • Bromination : The introduction of bromine atoms has been shown to increase antimicrobial potency.
  • Substituent Variations : Altering substituents on the dibenzofuran ring can significantly affect cytotoxicity and selectivity towards cancer cells.

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